5-iodo-1-methyl-1H-indole
Overview
Description
5-Iodo-1-methyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of 5-iodo-1-methyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
1. Development of Iodo-Amination Procedures
A study by Moriyama et al. (2018) explores the 1,3-iodo-amination of 2-methyl indoles, including compounds similar to 5-iodo-1-methyl-1H-indole. This research focuses on developing methodologies for dual functionalization of indoles, which is essential for synthesizing various bioactive molecules and pharmaceuticals (Moriyama, Hamada, Ishida, & Togo, 2018).
2. Infrared Probing of Biomolecules
You et al. (2019) investigated isonitrile-derivatized indoles, including analogs of 5-iodo-1-methyl-1H-indole, as infrared probes for studying the structure and dynamics of biomolecules. This research emphasizes the potential of indole derivatives in probing and understanding complex biological systems (You, Zhou, Huang, Wang, & Zhang, 2019).
3. Exploration of Nucleophilic Reactivities
Lakhdar et al. (2006) examined the nucleophilic reactivities of various indoles, including compounds structurally similar to 5-iodo-1-methyl-1H-indole. This study is crucial for understanding the chemical properties and reactivity patterns of indole derivatives, contributing to their application in organic synthesis and pharmaceutical development (Lakhdar, Westermaier, Terrier, Goumont, Boubaker, Ofial, & Mayr, 2006).
4. Analytical and Spectroscopic Characterization
Research by Haress et al. (2016) focused on the spectroscopic analysis of indole derivatives, including 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, which is structurally related to 5-iodo-1-methyl-1H-indole. The study provides insights into the vibrational and electronic profiles of these compounds, useful for their application in various scientific fields (Haress, Manimaran, Joe, El-Azzouny, Al-Wabli, & Attia, 2016).
5. Advanced Materials Chemistry
A study byAyari et al. (2020) examined the synthesis of an indole derivative, 3-(3-methyl-1H-indole-1-yl)phthalonitrile, which shares a similar indole structure with 5-iodo-1-methyl-1H-indole. This research contributes to the field of advanced materials chemistry, particularly in the development of photodynamic therapy and photo-excited state materials, leveraging the electron-donating nature of indoles (Ayari, Hirabayashi, Shimizu, Jamoussi, Saglam, Atilla, Sugiura, 2020).
6. Palladium-Catalyzed Synthesis and Functionalization
Cacchi and Fabrizi (2005) reviewed the role of palladium-catalyzed reactions in the synthesis and functionalization of indoles, including derivatives like 5-iodo-1-methyl-1H-indole. This approach is significant in organic synthesis, providing efficient methods for creating biologically active compounds and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).
properties
IUPAC Name |
5-iodo-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHWMNMFESGBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462368 | |
Record name | 5-iodo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-1-methyl-1H-indole | |
CAS RN |
280563-07-7 | |
Record name | 5-iodo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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